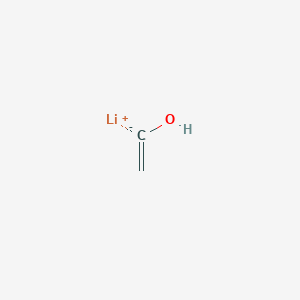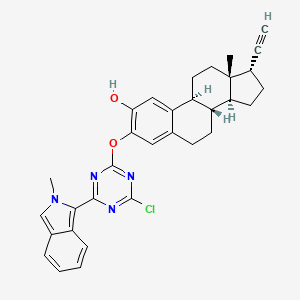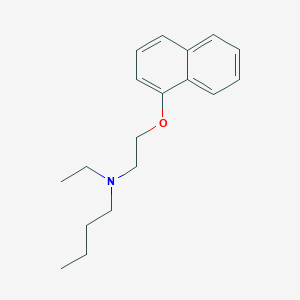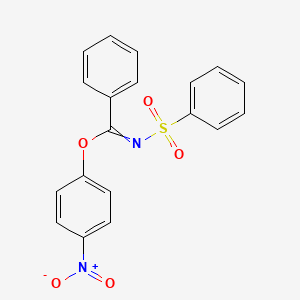![molecular formula C17H20BrNO B14310162 2-[(4-Bromoanilino)methyl]-4-tert-butylphenol CAS No. 112251-32-8](/img/structure/B14310162.png)
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol is an organic compound that features a brominated aniline group attached to a phenol ring with a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromoanilino)methyl]-4-tert-butylphenol typically involves a multi-step process. One common method starts with the bromination of aniline to form 4-bromoaniline. This intermediate is then reacted with formaldehyde and 4-tert-butylphenol under acidic conditions to yield the target compound. The reaction conditions often involve the use of a strong acid like hydrochloric acid to facilitate the formation of the imine intermediate, which subsequently undergoes nucleophilic addition to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the brominated aniline can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Major Products
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and anilines depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromoanilino)methyl]-4-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The brominated aniline group can form hydrogen bonds and other interactions with active sites, while the phenol group can participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various effects depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of the target compound.
4-tert-Butylphenol: Another precursor used in the synthesis.
2-[(4-Bromoanilino)methyl]phenol: A structurally similar compound without the tert-butyl group.
Uniqueness
2-[(4-Bromoanilino)methyl]-4-tert-butylphenol is unique due to the presence of both the brominated aniline and tert-butylphenol groups, which confer specific chemical and physical properties
Properties
CAS No. |
112251-32-8 |
|---|---|
Molecular Formula |
C17H20BrNO |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2-[(4-bromoanilino)methyl]-4-tert-butylphenol |
InChI |
InChI=1S/C17H20BrNO/c1-17(2,3)13-4-9-16(20)12(10-13)11-19-15-7-5-14(18)6-8-15/h4-10,19-20H,11H2,1-3H3 |
InChI Key |
PORCKGKPKPSYQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)CNC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)

![3-[2-[Bis(2-hydroxyethyl)carbamoylamino]ethyl]-1,1-bis(2-hydroxyethyl)urea](/img/structure/B14310130.png)

![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)


![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)

